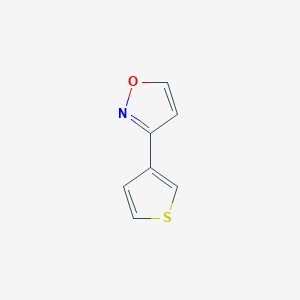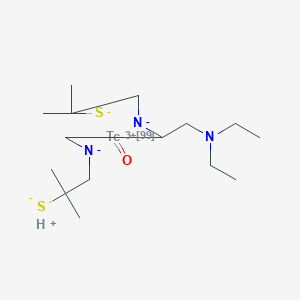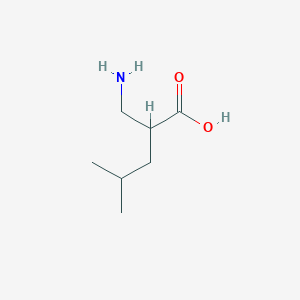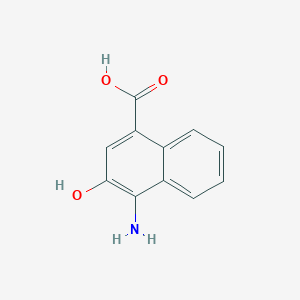
4-Amino-3-hydroxynaphthalene-1-carboxylic acid
描述
4-Amino-3-hydroxynaphthalene-1-carboxylic acid is an aromatic compound that belongs to the class of naphthalenes. It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to a naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. One common method includes:
Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitro-3-hydroxynaphthalene.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in 4-amino-3-hydroxynaphthalene.
Carboxylation: Finally, the amino-hydroxy naphthalene is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4-Amino-3-hydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols in an alkaline medium.
Major Products
Oxidation: 4-Amino-3-naphthoquinone-1-carboxylic acid.
Reduction: 4-Amino-3-hydroxynaphthalene-1-methanol.
Substitution: Azo dyes with various phenolic compounds.
科学研究应用
4-Amino-3-hydroxynaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid varies depending on its application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins.
相似化合物的比较
Similar Compounds
- 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
- 1-Amino-2-naphthol-4-sulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
Comparison
4-Amino-3-hydroxynaphthalene-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and solubility properties compared to its sulfonic acid counterparts. The carboxylic acid group allows for additional reactions such as esterification and amidation, which are not possible with sulfonic acids. This makes it a versatile compound for various synthetic applications.
属性
IUPAC Name |
4-amino-3-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13/h1-5,13H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYTBZJABAZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595970 | |
| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103907-14-8 | |
| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
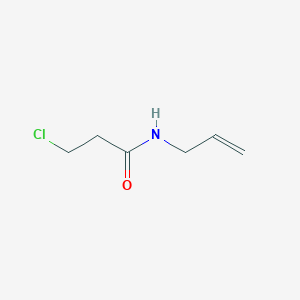
![Cucurbit[7]uril](/img/structure/B34203.png)

![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)
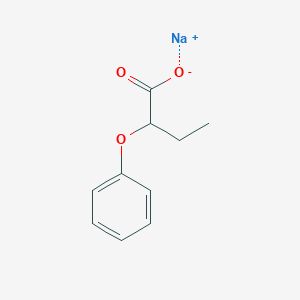
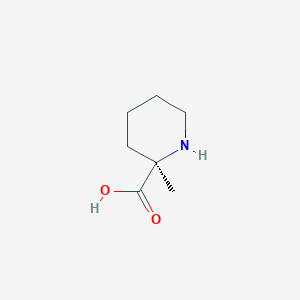
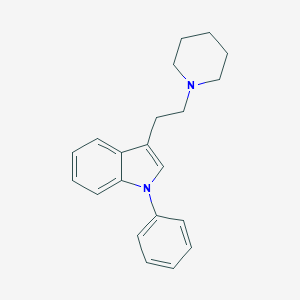
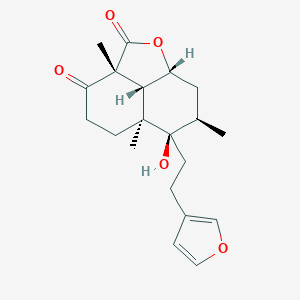

![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
